REACTION_SMILES
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[CH3:1][c:2]1[c:3]([NH2:4])[c:5]([CH3:10])[cH:6][c:7]([CH3:9])[cH:8]1.[O:11]1[CH2:12][CH:13]1[CH3:14]>>[CH3:1][c:2]1[c:3]([NH:4][CH2:12][CH:13]([OH:11])[CH3:14])[c:5]([CH3:10])[cH:6][c:7]([CH3:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(N)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CO1
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(NCC(C)O)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |